methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate
Description
Methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate is a benzoate ester derivative featuring:
- A methyl ester group at the carboxylic acid position.
- A nitro (-NO₂) substituent at the 5-position of the benzene ring.
- A 3-[(4-ethylphenyl)carbamoyl] group at the 3-position, comprising a carbonyl-linked 4-ethylphenylamine moiety.
This compound’s structure combines electron-withdrawing (nitro) and lipophilic (ethylphenyl) groups, making it relevant for studies in medicinal chemistry and crystallography.
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-11-4-6-14(7-5-11)18-16(20)12-8-13(17(21)24-2)10-15(9-12)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIPOAMTXAOOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H16N2O5
- CAS Number : 329932-26-5
- Molecular Weight : 328.32 g/mol
The compound features a nitrobenzoate core with an ethylphenyl amino group, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nitration : Introduction of the nitro group to the benzoate.
- Acylation : Attachment of the amino carbonyl group.
- Esterification : Formation of the methyl ester.
These reactions are usually carried out under controlled conditions to ensure high yield and purity, often using strong acids or bases and organic solvents .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study highlighted its effectiveness in inhibiting the migration of non-small cell lung cancer (NSCLC) cells through the modulation of epithelial growth factor (EGF) signaling pathways. The compound was shown to significantly impair EGF-induced chemotaxis and chemokinesis, suggesting its potential as an antimetastatic agent .
| Study Focus | Findings |
|---|---|
| NSCLC Treatment | Inhibits EGF-induced cell migration |
| Mechanism | Impairs cofilin phosphorylation and actin polymerization |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further development as a therapeutic agent against various infections .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Nitro Group Redox Reactions : The nitro group can be reduced to form reactive intermediates that interact with biological molecules, leading to oxidative stress modulation.
- Enzyme Interaction : The amino carbonyl group may interact with enzymes and receptors, influencing their activity and contributing to the compound's anticancer effects .
Case Studies
-
Antimetastatic Potential in NSCLC :
- A high-throughput screening identified this compound as an effective inhibitor of cancer cell migration across multiple tumor cell lines.
- The study concluded that this compound could be developed into a novel antimetastatic drug due to its ability to significantly inhibit key pathways involved in cancer progression .
- Antimicrobial Evaluation :
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate has been investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit antimicrobial and anticancer activities. The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, leading to various therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that derivatives of nitrobenzoate compounds exhibit significant anticancer activity against specific cancer cell lines. For instance, a study demonstrated that similar nitrobenzoate derivatives inhibited cell proliferation in breast cancer models by inducing apoptosis through reactive oxygen species (ROS) generation .
Biological Studies
The compound is also being explored for its biological activity beyond medicinal applications. Its interaction with biomolecules has been the subject of numerous studies aiming to understand its role in biological systems.
Case Study: Enzyme Inhibition
A notable study focused on the inhibition of nitric oxide synthase (NOS) enzymes by derivatives similar to this compound. These compounds showed promise in treating cardiovascular diseases by modulating nitric oxide levels in biological systems .
Materials Science
In materials science, this compound is being evaluated for its potential use in developing new materials with specific properties. The compound's ability to form stable complexes with metals could lead to applications in catalysis and sensor technology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues and Their Properties
The following table summarizes key differences between methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate and related compounds:
2.2. Key Differences and Implications
- Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in all compounds is electron-withdrawing, but substituents like methoxy (-OCH₃) in or hydroxymethyl (-CH₂OH) in modulate electronic effects. Lipophilicity: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the fluorophenethyl group in Y032-1975, which may improve blood-brain barrier penetration in drug candidates . Hydrogen Bonding: The carbamoyl (-CONH-) group in the target compound and Y032-1975 acts as both hydrogen bond donor and acceptor, influencing crystal packing and solubility. In contrast, the hydroxymethyl group in primarily donates hydrogen bonds .
- Synthetic Routes: Catalyst-free aqueous ethanol methods (as in ) are viable for synthesizing carbamate derivatives like the target compound. Replacing 4-fluorophenethylamine with 4-ethylphenylamine would follow similar protocols.
Biological Relevance :
- Compounds with nitro groups often exhibit antimicrobial or antiparasitic activity. The target compound’s ethyl group may enhance pharmacokinetic properties compared to polar analogues like , which are more water-soluble but less membrane-permeable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
